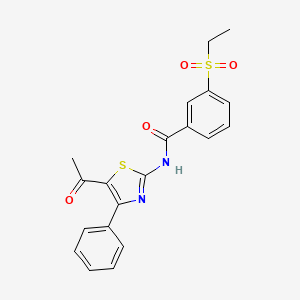

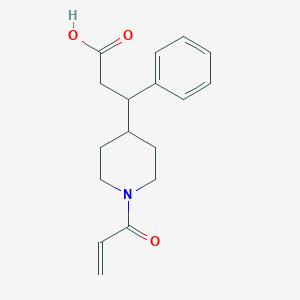

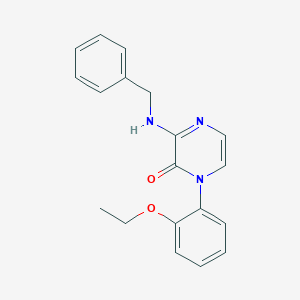

![molecular formula C11H13NO3 B2778148 Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 2580103-74-6](/img/structure/B2778148.png)

Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound EN300-27719350 plays a crucial role in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold , which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the synthesis of this structure a significant area of research. The stereoselective preparation of this scaffold is vital for the development of pharmaceuticals that interact with the nervous system.

Herbicidal Ionic Liquids

Research into third-generation ionic liquids, which are designed for biological activity, has identified EN300-27719350 as a potential candidate for the synthesis of novel ionic liquids with herbicidal properties . These ionic liquids can be used as plant-protection products, offering a more environmentally friendly alternative to traditional herbicides.

Organic Synthesis Catalysis

EN300-27719350 may be utilized in organic synthesis as a catalyst. Its structure allows for the development of new synthetic methodologies, particularly in reactions that require precise stereochemical control . This can lead to advancements in the synthesis of complex organic molecules.

Antifeedant Properties

The compound has shown potential in the development of substances with antifeedant properties against various insect species . This application is particularly relevant in the field of agriculture, where such compounds can protect crops from pests without the use of harmful pesticides.

Surface Activity

EN300-27719350-derived ionic liquids exhibit surface activity, which can be harnessed in the creation of surfactants . These surfactants can be used in a variety of industries, from pharmaceuticals to manufacturing, for their ability to reduce surface tension and wet hydrophobic surfaces.

Biological Activity Correlation

Studies involving EN300-27719350 have explored the correlation between the efficiency of surface-tension-reduction and biological activity . Understanding this relationship can lead to the design of compounds with optimized biological functions, such as targeted drug delivery systems.

Mechanism of Action

Target of Action

The primary targets of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate are currently unknown. This compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.

Mode of Action

The mode of action of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22If it behaves similarly to other tropane alkaloids, it may interact with its targets by binding to specific sites, thereby modulating their activity .

Biochemical Pathways

The biochemical pathways affected by Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involved in neurotransmission . .

Result of Action

The molecular and cellular effects of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22Given its structural similarity to tropane alkaloids, it might exert effects on cellular signaling pathways, particularly those involving neurotransmission . .

properties

IUPAC Name |

methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-10(14)11(6-12)5-7-2-3-8(11)4-9(7)13/h7-8H,2-5H2,1H3/t7-,8-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACBIWBPRGYGAQ-XLDPMVHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2CCC1CC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@H]2CC[C@@H]1CC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

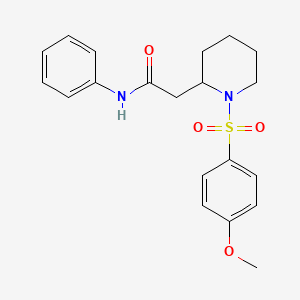

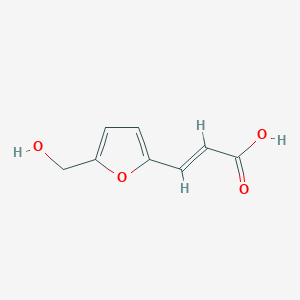

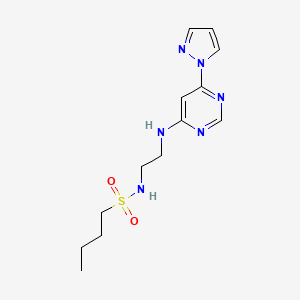

![7-[(2-azepan-1-yl-2-oxoethyl)sulfonyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2778073.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)

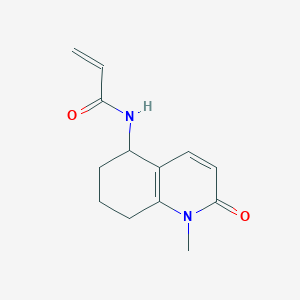

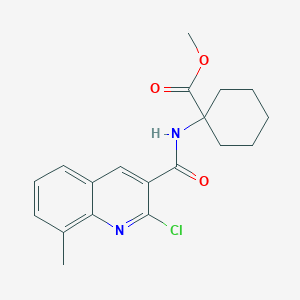

![6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2778087.png)